molecular formula C19H20N2O3 B3001269 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide CAS No. 941870-84-4

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide

Cat. No. B3001269
CAS RN: 941870-84-4
M. Wt: 324.38
InChI Key: AQKBGFFFTDSBHH-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide is a compound that can be categorized within the family of quinazolin-4(3H)-ones, a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The structure of this compound suggests that it may possess interesting chemical and pharmacological properties, which could be explored for the development of new drugs.

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones can be achieved through various methods. One such method involves the annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one catalyzed by [Cp*Rh(III)], which affords a series of 2-aryl quinazolin-4(3H)-one derivatives with moderate to excellent yields and good functional group tolerance . Another synthetic route is the preparation of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters in the presence of acetic acid, which allows for the conversion of simple 2-aminobenzamides to the desired heterocycles . These methods demonstrate the versatility and adaptability of synthetic approaches to access the quinazolin-4(3H)-one scaffold.

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-ones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. This core structure can be further modified by introducing various substituents, which can significantly alter the compound's chemical behavior and biological activity. The presence of the acetyl group and the methoxybenzamide moiety in N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide suggests that it may interact with biological targets in a unique manner, potentially leading to novel pharmacological effects.

Chemical Reactions Analysis

Quinazolin-4(3H)-ones can participate in a variety of chemical reactions due to their reactive sites, such as the carbonyl group and the nitrogen atoms in the pyrimidine ring. These sites can be exploited in the design and synthesis of novel compounds with potential as histone deacetylase inhibitors and antitumor agents . The reactivity of quinazolin-4(3H)-ones allows for the incorporation of different functional groups, which can be strategically selected to enhance the compound's biological activity and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-ones, such as melting point, solubility, and stability, are influenced by their molecular structure. These properties are crucial for the compound's behavior in biological systems and can affect its pharmacokinetics and pharmacodynamics. The characterization of these compounds typically involves techniques like FT-IR, 1H-NMR, 13C-NMR, and HRMS, which provide detailed information about the molecular structure and purity . Understanding these properties is essential for the development of quinazolin-4(3H)-one derivatives as therapeutic agents.

Scientific Research Applications

Psycho- and Neurotropic Profiling

Research on psycho- and neurotropic properties of novel quinolinone derivatives, including compounds structurally related to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide, has revealed promising substances with specific sedative effects and anti-amnesic activity. These compounds are of interest for further studies as potential psychoactive drugs (Podolsky, Shtrygol’, & Zubkov, 2017).

Structural Aspects and Properties

Studies on the structural aspects of quinoline-based amides have identified compounds with significant fluorescence emission changes upon interaction with mineral acids or inclusion in host–guest complexes. These findings highlight the potential of such compounds in material science for developing new sensors and fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Antibacterial Applications

Investigations into the antibacterial efficacy of benzamide derivatives, including compounds with structural similarities to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide, have led to the identification of potent antistaphylococcal compounds. These studies demonstrate the potential of modifying the benzamide structure to enhance pharmaceutical properties and develop new antibacterial agents (Haydon et al., 2010).

Pesticidal Activities

Research on quinoxaline derivatives, related to the chemical family of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide, has shown that these compounds possess herbicidal, fungicidal, and insecticidal activities. This suggests their potential use in developing new agrochemicals with broad-spectrum pesticidal properties (Liu et al., 2020).

Corrosion Inhibition

Studies on the corrosion inhibitive properties of quinoline derivatives on N80 steel in acidic environments have demonstrated the efficacy of these compounds in protecting against corrosion. This research underscores the potential of quinoline derivatives in industrial applications, particularly in the oil and gas sector, for enhancing the longevity of metal structures (Ansari, Ramkumar, Nalini, & Quraishi, 2016).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13(22)21-10-4-6-14-11-16(8-9-18(14)21)20-19(23)15-5-3-7-17(12-15)24-2/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKBGFFFTDSBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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